(3-Chloro-4-methylphenyl)hydrazine
Description
Overview of Hydrazine (B178648) Derivatives in Contemporary Organic Chemistry
Hydrazine (N₂H₄) and its derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. researchgate.net These compounds are highly versatile reagents in organic synthesis, serving as potent nucleophiles, reducing agents, and precursors for the construction of various nitrogen-containing heterocycles. researchgate.netwikipedia.org Their utility stems from the reactivity of the N-N bond and the presence of lone pairs of electrons on the nitrogen atoms. researchgate.net
In contemporary organic chemistry, hydrazine derivatives are indispensable tools. They are famously used in the Wolff-Kishner reduction to convert carbonyl groups into methylene (B1212753) groups. wikipedia.org Furthermore, they are crucial starting materials for the synthesis of a wide array of heterocyclic systems like pyrazoles, pyridazines, and triazoles. wikipedia.orgorganic-chemistry.org The generation of stable dinitrogen gas during many reactions involving hydrazine derivatives often provides a strong thermodynamic driving force for these transformations. wikipedia.org
Significance of Substituted Phenylhydrazines in Synthetic and Medicinal Chemistry
Substituted phenylhydrazines, a specific class of hydrazine derivatives, are of paramount importance in both synthetic and medicinal chemistry. google.com The presence of a phenyl ring allows for a wide range of substitutions, enabling the fine-tuning of the molecule's electronic and steric properties. This variability is crucial for modulating the reactivity and biological activity of the resulting compounds.
One of the most notable applications of substituted phenylhydrazines is the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system. wikipedia.orgbyjus.com This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The indole scaffold is a core component of numerous natural products and pharmaceuticals, making the Fischer indole synthesis a cornerstone of medicinal chemistry. nih.gov Substituted phenylhydrazines are also key intermediates in the production of various pharmaceuticals and agrochemicals. wikipedia.orgguidechem.com
Research Scope of (3-Chloro-4-methylphenyl)hydrazine
This compound, with its specific substitution pattern of a chlorine atom and a methyl group on the phenyl ring, presents a unique set of properties for chemical synthesis. The electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups influence the reactivity of the hydrazine moiety and the phenyl ring, guiding the regioselectivity of reactions like the Fischer indole synthesis.
Research involving this compound primarily focuses on its use as a precursor for the synthesis of complex organic molecules. Its application in the Fischer indole synthesis allows for the preparation of specifically substituted indoles, which are valuable scaffolds in drug discovery. For instance, it can be reacted with various ketones to yield substituted indoles. google.com The resulting chloro- and methyl-substituted indole derivatives can serve as intermediates for the synthesis of compounds with potential biological activities.
Below is a table summarizing the key properties of this compound and its hydrochloride salt.
| Property | This compound | This compound hydrochloride |
| CAS Number | 51304-65-5 bldpharm.com | 54812-56-5 fishersci.no |
| Molecular Formula | C₇H₉ClN₂ bldpharm.com | C₇H₁₀Cl₂N₂ fishersci.no |
| Molecular Weight | 156.61 g/mol bldpharm.com | 193.071 g/mol fishersci.no |
| Appearance | - | Tan powder and fibers echemi.com |
| Melting Point | - | ~233°C (decomposition) fishersci.no |
The synthesis of this compound itself is an important area of research, with methods often starting from the corresponding aniline (B41778) derivative, 3-chloro-4-methylaniline (B146341). google.comprepchem.com A common synthetic route involves the diazotization of the aniline followed by reduction. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRMYYDQWYSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303269 | |
| Record name | (3-chloro-4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51304-65-5 | |
| Record name | NSC157620 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-chloro-4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Optimization for 3 Chloro 4 Methylphenyl Hydrazine and Its Precursors
Strategic Approaches to the Synthesis of (3-Chloro-4-methylphenyl)hydrazine
Two principal synthetic routes are prominently featured in chemical literature and industrial practice: the diazotization and reduction of an aniline (B41778) precursor, and the direct coupling of a halogenated toluene (B28343) with a hydrazine (B178648) source.
The most traditional and widely employed method for preparing arylhydrazines involves a two-step process starting from the corresponding primary aromatic amine. iitk.ac.in In the case of this compound, the precursor is 3-chloro-4-methylaniline (B146341). nih.gov
The first step is diazotization , where the primary aromatic amine is converted into a diazonium salt. This reaction is conducted by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.orgspcmc.ac.in The reaction is highly temperature-sensitive and must be maintained at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, which is prone to decomposition. spcmc.ac.inprepchem.com
The second step is the reduction of the intermediate diazonium salt to the target hydrazine. Various reducing agents can be employed for this transformation. A common method involves the use of sodium sulfite (B76179) or sodium bisulfite, which reduces the diazonium salt to a hydrazine sulfonate intermediate, followed by hydrolysis to yield the final hydrazine hydrochloride. iitk.ac.in Another effective reducing agent is stannous chloride (SnCl₂) in concentrated hydrochloric acid. A patent for the synthesis of the similar 3-chlorophenyl hydrazine specifies using sodium pyrosulfite as the reductant. google.com
A typical reaction sequence is as follows:
Diazotization: 3-chloro-4-methylaniline is dissolved in an aqueous solution of hydrochloric acid and cooled. An aqueous solution of sodium nitrite is then added slowly while maintaining the temperature below 5 °C. prepchem.com
Reduction: The cold diazonium salt solution is then added to a solution of the reducing agent (e.g., sodium sulfite or stannous chloride) to yield this compound. iitk.ac.ingoogle.com
Table 1: Example Reagents for Diazotization and Reduction of 3-Chloro-4-methylaniline
| Step | Reagents | Typical Conditions | Product |
| Diazotization | 3-Chloro-4-methylaniline, Sodium Nitrite, Hydrochloric Acid | 0-5 °C, Aqueous medium | 3-Chloro-4-methylbenzenediazonium chloride |
| Reduction | 3-Chloro-4-methylbenzenediazonium chloride, Sodium Pyrosulfite | 10-35 °C, pH 7-9 | This compound |
Modern synthetic chemistry offers alternative routes through metal-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination. This approach involves the direct coupling of an aryl halide with hydrazine. nih.gov For the synthesis of this compound, a suitable precursor would be a di-halogenated toluene, such as 1,2-dichloro-4-methylbenzene or 1-chloro-2-fluoro-4-methylbenzene, reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O).
These reactions are typically catalyzed by transition metals like palladium (Pd) or copper (Cu). nih.govresearchgate.net The catalytic cycle involves the formation of a metal-hydrazine complex, which then reacts with the aryl halide. The choice of catalyst, and particularly the ligand coordinated to the metal center, is critical for achieving high yields and selectivity for the mono-arylated hydrazine product. nih.gov For instance, palladium catalysts used with specific phosphine (B1218219) ligands like CyPF-tBu (a Josiphos-type ligand) have been shown to be effective for coupling aryl chlorides and bromides with hydrazine. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Purity
Fine-tuning reaction parameters is essential for maximizing the yield and purity of the final product while minimizing side reactions and simplifying purification.
The choice of solvent plays a critical role in both major synthetic pathways.
For Diazotization: Aqueous mineral acids (HCl, H₂SO₄) are the standard media, as they serve both as a solvent for the amine salt and as a reactant to generate nitrous acid. spcmc.ac.inprepchem.com However, alternative solvent systems have been explored. Anhydrous conditions using organic solvents like acetic acid, methanol (B129727), or dimethylformamide in conjunction with nitrous acid esters (e.g., isoamyl nitrite) can be used, particularly when isolating the diazonium salt is necessary. thieme.com A patented method describes using a mixture of polyethylene (B3416737) glycol and water as a solvent medium, which is claimed to enhance the stability of the diazonium salt, accelerate the reaction, and improve yield. google.com
For Catalytic Condensation: These reactions are typically performed in organic solvents that can solubilize the reactants and the catalyst complex. Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). nih.govresearchgate.netnih.gov In some cases, reactions can be performed in water, offering a more environmentally friendly ("green") approach. researchgate.net
Catalysis is central to modern and efficient synthesis of arylhydrazines, particularly via cross-coupling methods.
Palladium Catalysis: Pd-based catalysts are highly effective for the C-N bond formation between aryl halides and hydrazine. The combination of a palladium precursor (e.g., [PdCl(C₃H₅)]₂) and a bulky electron-rich phosphine ligand is crucial for promoting the reaction, even with less reactive aryl chlorides. nih.govbeilstein-journals.org These systems can operate at low catalyst loadings and utilize simple inorganic bases like potassium hydroxide. nih.gov
Copper Catalysis: Copper-catalyzed reactions provide a more economical alternative to palladium. Systems using copper(I) iodide (CuI) with specific ligands have been developed for the coupling of aryl halides with hydrazine hydrate, often with the advantage of being able to run the reaction in water. researchgate.net
Beyond direct hydrazine synthesis, catalysis is also vital in producing the precursors. For example, the starting material 3-chloro-4-methylaniline is synthesized via the catalytic hydrogenation of 2-chloro-4-nitrotoluene, using catalysts such as palladium on carbon (Pd/C) or Raney nickel. google.com
Table 2: Comparison of Catalytic Systems for Aryl Hydrazine Synthesis
| Catalyst System | Precursors | Base | Solvent | Key Advantages | Reference |
| Pd / Josiphos Ligand | Aryl Chloride, Hydrazine Hydrate | KOH | Toluene | High turnover, works with chlorides | nih.gov |
| CuI / BMPO | Aryl Halide, Hydrazine Hydrate | K₃PO₄ | Water | Economical, runs in water | researchgate.net |
Precise temperature control is arguably the most critical parameter in the synthesis of this compound.
Diazotization: This step requires strict adherence to low temperatures (0-10 °C). iitk.ac.in Higher temperatures lead to the rapid decomposition of the diazonium salt into undesired byproducts, primarily the corresponding phenol (B47542) (3-chloro-4-methylphenol) and nitrogen gas, significantly reducing the yield of the target hydrazine. prepchem.com
Reduction & Coupling: The optimal temperature for the subsequent reduction or coupling step varies. The reduction of the diazonium salt can often be performed at slightly elevated temperatures, for example, between 10-35 °C. google.com In contrast, metal-catalyzed coupling reactions frequently require heating to proceed at an efficient rate, with temperatures ranging from 80 °C to 120 °C being common. researchgate.net
Pressure: Most synthetic preparations are conducted at atmospheric pressure. However, in catalytic hydrogenations of the nitro-aromatic precursor, elevated pressures of hydrogen gas may be used to increase the reaction rate. chemspider.com It is also important to consider the thermal stability of hydrazine itself, which can decompose, sometimes explosively, at high temperatures and pressures, placing practical limits on the viable reaction conditions. nasa.gov
Green Chemistry Principles in the Synthesis of this compound
The traditional synthesis of this compound typically involves a two-step process: the diazotization of 3-chloro-4-methylaniline followed by a reduction reaction. While effective, conventional methods often utilize reagents and conditions that are not aligned with the principles of green chemistry, leading to concerns regarding waste generation, safety, and environmental impact. Modern synthetic chemistry seeks to address these challenges by developing cleaner and more sustainable alternatives.
The precursor, 3-chloro-4-methylaniline, is commonly synthesized through the reduction of 2-chloro-4-nitrotoluene. Traditional reduction methods often employ stoichiometric reducing agents like iron powder in acidic conditions, which can generate large amounts of iron sludge, a significant waste disposal issue. In contrast, catalytic hydrogenation represents a much greener approach. The use of catalysts such as palladium on carbon (Pd/C) allows for the use of hydrogen gas as the reductant, with water being the only byproduct. This method significantly reduces waste and often proceeds with high efficiency and selectivity under milder conditions.
Once 3-chloro-4-methylaniline is obtained, it undergoes diazotization, typically using sodium nitrite in the presence of a strong acid like hydrochloric acid. The resulting diazonium salt is then reduced to form the desired phenylhydrazine (B124118). A common, yet environmentally problematic, reducing agent for this step is stannous chloride (SnCl₂). The use of tin salts results in tin-containing waste streams that are toxic and difficult to remediate.
In an effort to develop greener alternatives, researchers have explored other reducing agents. Sodium sulfite (Na₂SO₃) and sodium pyrosulfite (Na₂S₂O₅) have emerged as more environmentally friendly options. These reagents are less toxic and their byproducts are generally more benign than those of tin-based reductants. While the reaction conditions may require careful optimization of pH and temperature to achieve high yields, the environmental benefits are substantial.
Furthermore, the concept of continuous flow synthesis is being applied to the production of similar compounds like 4-chlorophenylhydrazine, offering significant advantages in terms of safety, efficiency, and product purity. By carrying out the diazotization and reduction steps in a continuous flow reactor, the accumulation of unstable diazonium intermediates is avoided, thus minimizing the risk of hazardous decomposition. This approach also allows for better control over reaction parameters, leading to higher yields and reduced reaction times.
The table below summarizes and compares different synthetic approaches for the precursor and the final product, highlighting the advantages of greener methodologies.
| Reaction Step | Traditional Method | Green Alternative | Key Green Chemistry Advantages |
| Precursor Synthesis (Reduction of 2-chloro-4-nitrotoluene) | Iron powder/acid | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Atom economy, waste reduction (no iron sludge), use of a clean reductant. |
| Hydrazine Synthesis (Reduction of Diazonium Salt) | Stannous Chloride (SnCl₂) | Sodium Sulfite (Na₂SO₃) or Sodium Pyrosulfite (Na₂S₂O₅) | Use of less toxic reagents, generation of more benign byproducts. |
| Process Technology | Batch processing | Continuous flow synthesis | Improved safety (avoids accumulation of unstable intermediates), increased efficiency, shorter reaction times, higher purity. |
By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more economically viable.
Chemical Reactivity and Derivatization Strategies of 3 Chloro 4 Methylphenyl Hydrazine
Reactions at the Hydrazine (B178648) Moiety
The nucleophilic nature of the nitrogen atoms in the hydrazine group dictates its chemical behavior, making it a focal point for a range of synthetic modifications.
One of the most fundamental reactions of (3-Chloro-4-methylphenyl)hydrazine is its condensation with aldehydes and ketones to form the corresponding (3-chloro-4-methylphenyl)hydrazones. wikipedia.org This reaction is a cornerstone of hydrazine chemistry, providing a pathway to a diverse array of heterocyclic compounds and other valuable chemical intermediates. thermofisher.com
The formation of a hydrazone from this compound and a carbonyl compound proceeds through a nucleophilic addition-elimination mechanism, which is typically catalyzed by acid. thermofisher.comwikipedia.org
The key steps of the mechanism are as follows:
Nucleophilic Attack: The terminal nitrogen atom (α-nitrogen) of the hydrazine, being the most nucleophilic, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine. thermofisher.com
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, a process that can be facilitated by the acidic catalyst. This converts the hydroxyl group into a better leaving group (water).
Dehydration: The lone pair of electrons on the second nitrogen atom (β-nitrogen) assists in the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (C=N) and yielding the final hydrazone product. thermofisher.comnih.gov
Hydrazones derived from unsymmetrical ketones or certain aldehydes can exist as stereoisomers, primarily as E/Z (or syn/anti) isomers with respect to the C=N double bond. researchgate.netnih.gov The specific isomer formed can be influenced by several factors, including the steric bulk of the substituents on both the carbonyl compound and the phenylhydrazine (B124118), the reaction conditions (such as solvent and temperature), and the presence of intramolecular hydrogen bonding. kyoto-u.ac.jp
In the case of (3-chloro-4-methylphenyl)hydrazones derived from α-keto acids, for example, two forms, often designated as the colorless W-form and the colored Y-form, can be isolated. These forms correspond to the anti- and syn-isomers, respectively. kyoto-u.ac.jp The syn-isomer is often stabilized by an intramolecular hydrogen bond between the N-H of the hydrazine and the carbonyl group of the acid moiety. kyoto-u.ac.jp The isomerization between the E and Z forms can sometimes be achieved by altering the reaction conditions, such as changing the pH or through photoisomerization. kyoto-u.ac.jprsc.org
A notable application of hydrazones derived from this compound is the Fischer indole (B1671886) synthesis, where the hydrazone undergoes an acid-catalyzed intramolecular rearrangement to form a substituted indole. thermofisher.comwikipedia.orgbyjus.com The regioselectivity of this reaction with unsymmetrical ketones can be influenced by the steric and electronic effects of the chloro and methyl substituents on the phenyl ring. thermofisher.com
Table 1: Examples of Hydrazone Formation with this compound This table is for illustrative purposes and does not represent exhaustive experimental data.
| Carbonyl Compound | Resulting Hydrazone | Potential Applications |
|---|---|---|
| Acetone (B3395972) | (3-Chloro-4-methylphenyl)hydrazone of Acetone | Intermediate for Fischer Indole Synthesis |
| Benzaldehyde | (3-Chloro-4-methylphenyl)hydrazone of Benzaldehyde | Synthesis of pyrazoline derivatives |
| Ethyl pyruvate | (3-Chloro-4-methylphenyl)hydrazone of Ethyl pyruvate | Precursor for indole-2-carboxylates |
The nitrogen atoms of the hydrazine moiety in this compound are nucleophilic and can be readily acylated or alkylated.
Acylation typically occurs with acylating agents such as acid chlorides or anhydrides. The reaction usually takes place at the terminal nitrogen atom (α-nitrogen) due to its higher nucleophilicity and lower steric hindrance compared to the β-nitrogen, which is directly attached to the aromatic ring. For instance, reaction with acetic anhydride (B1165640) would yield N'-(3-chloro-4-methylphenyl)-N-acetylhydrazine. In peptide synthesis, partial acylation of hydrazides can occur as a side reaction when using acids like acetic acid during azide (B81097) formation. researchgate.net
Alkylation with alkyl halides can be more complex, potentially leading to a mixture of products due to the presence of two reactive nitrogen atoms. The site of alkylation (α- vs. β-nitrogen) can be influenced by the nature of the alkylating agent, the solvent, and the presence of a base. To achieve selective alkylation, one of the nitrogen atoms can be protected. For example, alkylation of the sodium salt of a phenylhydrazine can direct the reaction. rsc.org
The hydrazine group is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.
Oxidation: Phenylhydrazines can be oxidized by a range of oxidizing agents. Mild oxidation can lead to the formation of phenyldiazene (B1210812) (phyenyldiimide) intermediates. nih.gov Stronger oxidation can cleave the N-N bond and may lead to the formation of the corresponding aromatic hydrocarbon, nitrogen gas, and other products. For example, the oxidation of phenylhydrazines with reagents like thallium(III) has been studied, and the reaction proceeds to yield the corresponding hydrocarbon. scispace.com The oxidation of phenylhydrazine itself is a complex process that can involve intermediates such as superoxide (B77818) radicals, hydrogen peroxide, phenylhydrazyl radicals, phenyldiazene, and benzenediazonium (B1195382) ions. nih.gov The presence of substituents on the phenyl ring, such as the chloro and methyl groups in this compound, can influence the rate and pathway of the oxidation reaction. scispace.comnih.gov
Reduction: The hydrazine moiety can be reduced, although this is less common than the reduction of hydrazones. More frequently, the hydrazone derivatives are the subject of reduction. For instance, the C=N bond of a hydrazone can be reduced to a C-N single bond, yielding a 1,2-disubstituted hydrazine. stackexchange.com A significant application of hydrazone reduction is the Wolff-Kishner reaction, where the hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group from which it was formed completely to a methylene (B1212753) group (-CH2-). researchgate.net
While this compound is itself often synthesized from the corresponding diazonium salt, the hydrazine moiety can, under certain oxidative conditions, be converted back to a diazonium salt. The oxidation of phenylhydrazine can lead to the formation of a benzenediazonium ion as an intermediate. nih.gov
The more conventional route to the corresponding diazonium salt, aryl-N2+, involves the diazotization of the parent aniline (B41778), 3-chloro-4-methylaniline (B146341), with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. google.com This diazonium salt is then typically reduced, for example with tin(II) chloride or sodium sulfite (B76179), to yield this compound. google.com
Once formed, aryl diazonium salts are highly versatile intermediates that can undergo a wide range of transformations, including:
Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.
Schiemann Reaction: Replacement with fluorine using fluoroboric acid (HBF4) and subsequent heating.
Gattermann Reaction: Replacement with halogens using copper powder as a catalyst.
Replacement by Hydroxyl: Heating the diazonium salt solution to produce a phenol (B47542).
Replacement by Hydrogen (Deamination): Reaction with hypophosphorous acid (H3PO2).
These transformations provide a powerful toolkit for further functionalization of the aromatic ring.
Table 2: Summary of Reactivity of the Hydrazine Moiety
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Hydrazone Formation | Aldehydes, Ketones | Hydrazones |
| Acylation | Acid chlorides, Anhydrides | N-Acylhydrazines |
| Alkylation | Alkyl halides | N-Alkylhydrazines |
| Oxidation | Various oxidizing agents | Diazenes, Diazonium ions, Hydrocarbons |
| Reduction of Hydrazone | NaBH4, LiAlH4, Wolff-Kishner | 1,2-Disubstituted hydrazines, Alkanes |
Condensation Reactions with Carbonyl Compounds for Hydrazone Formation
Reactions Involving the Substituted Phenyl Ring
In electrophilic aromatic substitution reactions, the positions at which an incoming electrophile will attack the benzene (B151609) ring are directed by the existing substituents. The hydrazinyl group is a powerful activating group, significantly increasing the electron density of the ring and making it more susceptible to electrophilic attack. The methyl group also contributes to this activation. Conversely, the chlorine atom has a deactivating effect. The directing influences of these groups are summarized in the table below.
| Substituent | Position | Electronic Effect | Directing Influence |
| -NHNH₂ | 1 | Activating | Ortho, Para |
| -Cl | 3 | Deactivating | Ortho, Para |
| -CH₃ | 4 | Activating | Ortho, Para |
Given that the positions ortho and para to the strongly activating hydrazinyl group are either occupied or sterically hindered, the most likely positions for electrophilic attack would be those activated by the hydrazinyl group and to a lesser extent by the methyl group, while also considering the deactivating effect of the chlorine. The positions ortho to the hydrazinyl group are C2 and C6. The position para is occupied by the methyl group. The methyl group directs to C3 (occupied) and C5. The chlorine atom directs to C2 and C4 (occupied). Therefore, the most probable sites for electrophilic substitution are C2 and C6, with C2 being potentially more favored due to less steric hindrance compared to the position between the chloro and methyl groups.
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the chlorine atom is the leaving group. The hydrazinyl and methyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the chlorine atom by a nucleophile is generally difficult under standard conditions.
For a nucleophilic aromatic substitution to occur at the chlorine center, the reaction would likely proceed through an addition-elimination mechanism. organic-chemistry.org This involves the attack of a nucleophile on the carbon atom bearing the chlorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. organic-chemistry.org The presence of electron-donating groups like methyl and hydrazinyl destabilizes this negatively charged intermediate, thus increasing the activation energy and slowing down the reaction. Consequently, forcing conditions, such as high temperatures, high pressures, or the use of a very strong nucleophile or a catalyst, would be necessary to facilitate the substitution of the chlorine atom.
Cyclocondensation Reactions to Form Heterocyclic Frameworks
The bifunctional nature of hydrazines, possessing two nucleophilic nitrogen atoms, makes them ideal building blocks for the synthesis of various heterocyclic compounds through condensation reactions with difunctional electrophiles. researchgate.net
A prominent application of this compound is in the synthesis of substituted pyrazoles. The Knorr pyrazole (B372694) synthesis and related methods, which involve the reaction of a hydrazine with a 1,3-dicarbonyl compound, are commonly employed for this purpose. slideshare.netslideshare.net These reactions provide a direct route to 1-aryl-substituted pyrazoles, which are scaffolds of significant interest in medicinal chemistry and materials science. nih.gov
The general reaction involves the condensation of this compound with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester, typically under acidic or thermal conditions.
The mechanism of pyrazole formation from a hydrazine and a 1,3-dicarbonyl compound generally proceeds through the following steps: slideshare.netrsc.orgyoutube.com
Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a carbinolamine intermediate.
Dehydration: The carbinolamine intermediate readily dehydrates to form a hydrazone.
Intramolecular Cyclization: The remaining free amino group of the hydrazone then attacks the second carbonyl group in an intramolecular fashion, leading to a five-membered heterocyclic ring intermediate.
Final Dehydration: A final dehydration step from this cyclic intermediate results in the formation of the stable aromatic pyrazole ring.
The reaction is often catalyzed by acids, which protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine. slideshare.net
When an unsymmetrical 1,3-dicarbonyl compound is used in the reaction with this compound, the formation of two possible regioisomeric pyrazoles can occur. The regioselectivity of the reaction is determined by which carbonyl group of the dicarbonyl compound is initially attacked by the hydrazine.
Several factors can influence the regioselectivity:
Electronic Effects: The initial nucleophilic attack will preferentially occur at the more electrophilic carbonyl carbon. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. rsc.org
Steric Hindrance: The approach of the nucleophilic hydrazine may be sterically hindered at one of the carbonyl groups, favoring attack at the less hindered site.
Reaction Solvent: The choice of solvent can have a significant impact on regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation compared to reactions run in ethanol. conicet.gov.ar
Catalyst: The nature of the catalyst, whether acidic or basic, can also influence the reaction pathway and the resulting regioselectivity.
The interplay of these factors determines the final ratio of the regioisomeric products. Careful control of the reaction conditions is therefore crucial for the selective synthesis of a desired pyrazole derivative.
| Reactant 1 | Reactant 2 (Unsymmetrical) | Potential Regioisomers | Factors Influencing Regioselectivity |
| This compound | R¹-CO-CH₂-CO-R² | 1-(3-Chloro-4-methylphenyl)-3-R¹-5-R²-pyrazole | Electronic nature of R¹ and R² |
| 1-(3-Chloro-4-methylphenyl)-3-R²-5-R¹-pyrazole | Steric hindrance around carbonyl groups | ||
| Reaction solvent and temperature | |||
| Catalyst used |
Formation of Phthalazinone Derivatives
Phthalazinone derivatives are a significant class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of these compounds often involves the reaction of a hydrazine derivative with a precursor containing a dicarbonyl functionality or a latent equivalent. A primary method for the synthesis of N-substituted phthalazinones is the condensation of a substituted hydrazine with o-acylbenzoic acids or phthalic anhydride and its derivatives.
In the case of this compound, it can be reacted with phthalic anhydride to yield 2-(3-chloro-4-methylphenyl)phthalazine-1,4(2H,3H)-dione. This reaction typically proceeds by nucleophilic attack of the hydrazine onto one of the carbonyl groups of the anhydride, followed by an intramolecular cyclization and dehydration. The reaction of phenylhydrazine with phthalic anhydride has been shown to selectively produce the six-membered phthalazine (B143731) derivative under microdroplet conditions, highlighting the favorability of this ring system's formation. researchgate.netstanford.edu The resulting N-substituted phthalazinedione can be further modified. For instance, the use of 3-chlorophthalic anhydride would introduce an additional chlorine atom onto the phthalazinone core. wikipedia.org The existence of 2-(3-chloro-4-methylphenyl)phthalazin-1-one is documented in chemical databases, indicating its successful synthesis.
Table 1: Representative Phthalazinone Derivatives of this compound
| Precursor | Product | Notes |
| Phthalic Anhydride | 2-(3-chloro-4-methylphenyl)phthalazine-1,4(2H,3H)-dione | A common route for N-aryl phthalazinediones. researchgate.net |
| o-Acylbenzoic Acid | 2-(3-chloro-4-methylphenyl)-4-substituted-phthalazin-1(2H)-one | Allows for substitution at the 4-position of the phthalazinone ring. |
Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones are a class of compounds known for their significant biological activities and their ability to act as versatile ligands for metal ions. Their synthesis is typically a two-step process. The first step involves the formation of a substituted thiosemicarbazide (B42300) from a hydrazine derivative. For this compound, this would involve reaction with a source of thiocarbonyl, such as an isothiocyanate, to yield 4-(3-chloro-4-methylphenyl)thiosemicarbazide.
The second step is the condensation of the resulting thiosemicarbazide with an aldehyde or a ketone. nih.govchemmethod.com This reaction forms the thiosemicarbazone, which contains an imine (-N=CH-) linkage. A wide variety of aldehydes and ketones (aromatic, heteroaromatic, or aliphatic) can be employed in this step, allowing for the generation of a large library of thiosemicarbazone derivatives. nih.gov The general reaction involves the nucleophilic attack of the terminal primary amine of the thiosemicarbazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration.
Table 2: General Synthesis of Thiosemicarbazone Derivatives
| Step | Reactants | Product |
| 1. Thiosemicarbazide Formation | This compound + Isothiocyanate | 4-(3-chloro-4-methylphenyl)thiosemicarbazide |
| 2. Thiosemicarbazone Formation | 4-(3-chloro-4-methylphenyl)thiosemicarbazide + Aldehyde/Ketone | (E/Z)-2-(Alkyl/Aryl-methylene)-N-(3-chloro-4-methylphenyl)hydrazine-1-carbothioamide |
Derivatization to Other Nitrogen-Containing Heterocycles (e.g., Pyridazines, Pyrrolidinones)
The reactivity of this compound extends to the synthesis of other important nitrogen-containing heterocyclic systems, notably pyridazines and their fused analogues.
Pyridazines: The formation of the pyridazine (B1198779) ring is classically achieved through the condensation of a hydrazine with a 1,4-dicarbonyl compound (such as a 1,4-diketone or a γ-keto acid). organic-chemistry.orgchemtube3d.comthieme-connect.de The reaction proceeds via a double condensation to form a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine ring system. Research has documented the synthesis of pyridazinone derivatives where this compound is a key reactant. mdpi.com Specifically, pyridazinones bearing a 3-chloro-4-methylphenyl group have been prepared through the condensation of 2-(arylhydrazono)-3-oxobutyrates with ethyl cyanoacetate, where the (3-chloro-4-methylphenyl)hydrazone of an acetoacetate (B1235776) derivative serves as the precursor. mdpi.com
Pyrrolidinones: While the synthesis of pyrrolidinones (γ-lactams) typically involves the cyclization of γ-amino acids, pathways starting from hydrazines are less direct. However, derivatization is possible. For instance, a compound identified as N-(3-chloro-4-methylphenyl)-1-pyrrolidinecarboxamide is commercially available, suggesting a synthetic route exists, likely involving the reaction of 3-chloro-4-methylphenyl isocyanate (which can be derived from the corresponding aniline) with pyrrolidine, rather than a direct cyclization involving the hydrazine itself. sigmaaldrich.com
Table 3: Synthesis of Pyridazine Derivatives
| Precursor(s) | Product Type | General Method |
| 1,4-Diketone | 3,6-Disubstituted Pyridazine | Condensation followed by oxidation. chemtube3d.com |
| γ-Keto Acid | Pyridazin-3(2H)-one | Condensation and cyclization. mdpi.com |
| 2-(Arylhydrazono) Ester | Fused Pyridazinone | Multi-step condensation and cyclization. mdpi.com |
Complexation Chemistry with Metal Ions
The derivatives of this compound, particularly thiosemicarbazones, are excellent ligands for the formation of coordination complexes with a variety of transition metal ions. Thiosemicarbazones typically act as bidentate or tridentate ligands, coordinating to the metal center through the sulfur atom of the thiocarbonyl group and one or both of the nitrogen atoms of the hydrazine and imine moieties. researchgate.netikm.org.my
The complexation behavior is highly dependent on the nature of the thiosemicarbazone ligand, the metal ion, the reaction conditions, and the presence of other co-ligands. The resulting metal complexes often exhibit distinct geometries, such as square planar or tetrahedral, and possess unique electronic and magnetic properties. ikm.org.my For example, thiosemicarbazone ligands can coordinate to copper(II), nickel(II), and iron(II) to form stable complexes. researchgate.net The coordination is often evidenced by shifts in the characteristic infrared absorption bands of the C=S and C=N groups of the ligand upon complex formation. While specific studies on the metal complexes of thiosemicarbazones derived directly from this compound are not widely reported, the general principles of coordination chemistry suggest that they would readily form stable complexes with various d-block metals.
Table 4: General Characteristics of Metal Complexes with Thiosemicarbazone Ligands
| Metal Ion | Typical Coordination | Potential Geometry |
| Copper(II) | N, S bidentate | Square Planar |
| Nickel(II) | N, S bidentate | Square Planar |
| Cobalt(II) | N, S bidentate | Tetrahedral |
| Iron(II/III) | N, S bidentate or O, N, S tridentate | Octahedral |
Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Methylphenyl Hydrazine and Its Derivatives
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. The FT-IR spectrum of (3-Chloro-4-methylphenyl)hydrazine and its derivatives is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.
The N-H stretching vibrations of the hydrazine (B178648) moiety are particularly informative. In phenylhydrazine (B124118), a broad absorption peak is observed around 3332 cm⁻¹, which is characteristic of the N-H bonds in the PhNH-NH₂ group. bldpharm.com For this compound, the N-H stretching vibrations are expected in a similar region, typically between 3500 and 3180 cm⁻¹. bldpharm.com These bands are often broad due to hydrogen bonding.
The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed in the 2970-2850 cm⁻¹ range. The C-C stretching vibrations within the aromatic ring give rise to several bands in the 1600-1450 cm⁻¹ region.
The C-Cl stretching vibration is a key indicator of the chloro-substitution on the phenyl ring. In studies of related compounds like 3-chloro, 4-chloro, and 5-chloro-2-methylphenyl isocyanates, the C-Cl stretching vibration produces a strong absorption in the range of 760-505 cm⁻¹. bldpharm.com Therefore, a strong band in this region is anticipated for this compound.
When this compound is converted into derivatives such as hydrazones, the formation of the azomethine group (C=N) is confirmed by the appearance of a characteristic stretching band in the region of 1690-1590 cm⁻¹. bldpharm.com The disappearance of the N-H bending vibration of the primary amine (around 1650-1580 cm⁻¹) and the appearance of the C=N stretch provides clear evidence of the condensation reaction.
Table 1: Typical FT-IR Vibrational Frequencies for this compound and its Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Hydrazine (N-H) | Stretching | 3500 - 3180 | bldpharm.com |
| Aromatic C-H | Stretching | > 3000 | |
| Aliphatic C-H (CH₃) | Stretching | 2970 - 2850 | |
| Aromatic C=C | Stretching | 1600 - 1450 | |
| C-Cl | Stretching | 760 - 505 | bldpharm.com |
| Azomethine (C=N) | Stretching (in derivatives) | 1690 - 1590 | bldpharm.com |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₇H₉ClN₂, with a monoisotopic mass of approximately 156.05 Da. matrix-fine-chemicals.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 156. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 158 with about one-third the intensity of the M⁺ peak would be a definitive indicator of the presence of one chlorine atom.
The fragmentation of phenylhydrazine derivatives often involves the cleavage of the N-N bond and various rearrangements. For the related isomer, (4-chloro-2-methylphenyl)hydrazine, the mass spectrum shows a molecular ion at m/z 156 and a top peak at m/z 140. nih.gov This suggests a loss of a neutral fragment of 16 amu, likely NH₂. Another significant fragmentation pathway for aromatic compounds containing a methyl group is the formation of a tropylium (B1234903) ion or related structures. youtube.com Common losses of small neutral molecules like HCN (27 Da) and NH₃ (17 Da) are also possible.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion Structure / Fragment Lost | Notes |
| 158 | [M+2]⁺ | Isotope peak due to ³⁷Cl. |
| 156 | [M]⁺ | Molecular ion peak. |
| 141 | [M - CH₃]⁺ | Loss of the methyl radical. |
| 140 | [M - NH₂]⁺ | Likely loss of the amino radical. nih.gov |
| 127 | [M - NH₂ - CH₃]⁺ or [M - N₂H₃]⁺ | Subsequent or direct fragmentation. |
| 106 | [C₇H₇Cl]⁺ | Loss of N₂H₂. |
| 77 | [C₆H₅]⁺ | Loss of Cl and CH₃N₂. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While a specific crystal structure for this compound is not prominently published, analysis of related structures provides insight into the expected solid-state conformation.
Phenylhydrazine derivatives often crystallize in common crystal systems like monoclinic or triclinic. researchgate.net For example, a derivative of a hydrazone was found to crystallize in the monoclinic crystal system with a P2₁/c space group. researchgate.net Another study on a triazolopyridazinoindole synthesized from a hydrazine precursor reported a triclinic crystal system with a P-1 space group. mdpi.com
The crystal structure of a related compound, 3-chloro-7-hydroxy-4-methyl-chroman-2-one, which contains the 3-chloro-4-methylphenyl moiety, was determined to be in the monoclinic space group P2₁/c. cymitquimica.comijpsr.com In its solid state, the planarity of the aromatic ring would be a key feature. The hydrazine group may exhibit a specific torsion angle relative to the phenyl ring.
A crucial aspect of the crystal structure would be the intermolecular interactions, particularly hydrogen bonding involving the N-H groups of the hydrazine moiety. These hydrogen bonds play a significant role in stabilizing the crystal packing. The chlorine atom can also participate in weaker hydrogen bonding interactions.
Table 5: Crystallographic Data for a Structurally Related Compound (3-chloro-7-hydroxy-4-methyl-chroman-2-one)
| Parameter | Value | Reference |
| Crystal System | Monoclinic | cymitquimica.comijpsr.com |
| Space Group | P2₁/c | cymitquimica.comijpsr.com |
| a (Å) | 7.7203(3) | cymitquimica.comijpsr.com |
| b (Å) | 14.0481(4) | cymitquimica.comijpsr.com |
| c (Å) | 8.9066(3) | cymitquimica.comijpsr.com |
| β (°) | 112.858(5) | cymitquimica.comijpsr.com |
| V (ų) | 890.11(5) | cymitquimica.comijpsr.com |
| Z | 4 | cymitquimica.comijpsr.com |
This data provides a model for the likely crystallographic parameters that could be expected for this compound or its crystalline derivatives.
Computational and Theoretical Investigations of 3 Chloro 4 Methylphenyl Hydrazine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing a molecular-level understanding of chemical compounds. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of a molecule. For a substituted phenylhydrazine (B124118) like (3-Chloro-4-methylphenyl)hydrazine, these calculations can elucidate the effects of the chloro and methyl substituents on the hydrazine (B178648) moiety and the aromatic ring.
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. DFT studies, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be used to determine the optimized molecular geometry of this compound. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.
The calculations would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles. For instance, one would expect specific bond lengths for the C-Cl, C-N, N-N, and C-C bonds within the aromatic ring. The electronic structure, including the distribution of electron density, would also be determined, offering insights into the molecule's polarity and reactivity.
Table 1: Illustrative Optimized Geometrical Parameters of this compound from a Hypothetical DFT Calculation
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | ~1.74 Å |
| C-N | ~1.40 Å | |
| N-N | ~1.42 Å | |
| C-CH3 | ~1.51 Å | |
| Bond Angle | C-C-Cl | ~119° |
| C-N-N | ~115° | |
| Dihedral Angle | C-C-N-N | ~15° |
Hartree-Fock (HF) is an ab initio method that solves the Schrödinger equation using a single Slater determinant for the many-electron wavefunction. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF computations provide a fundamental baseline for understanding molecular orbitals. HF calculations would also yield an optimized geometry and electronic structure for this compound. Comparing HF and DFT results can sometimes provide insights into the importance of electron correlation effects in the molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. lookchem.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. lookchem.com For this compound, these calculations would reveal how the chloro and methyl groups influence the energy and distribution of these frontier orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Chemical Reactivity Descriptors
From the energies of the frontier orbitals, several chemical reactivity descriptors can be calculated. These descriptors help in quantifying the reactivity of a molecule.
Mulliken Atomic Charges: Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. This analysis, performed after a DFT or HF calculation, would indicate the charge distribution across this compound. It is expected that the nitrogen and chlorine atoms would carry negative charges due to their high electronegativity, while the carbon atom attached to chlorine and the hydrogen atoms of the hydrazine group would be more electropositive. This information helps in identifying potential sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons and susceptible to electrophilic attack, such as around the nitrogen atoms. Regions of positive potential (blue) would indicate electron-deficient areas, prone to nucleophilic attack.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.
For this compound, molecular docking simulations could be performed to investigate its potential binding to various protein targets. For example, it could be docked into the active site of enzymes it might inhibit. The simulation would provide a binding score, indicating the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Result |
| Binding Affinity | -7.5 kcal/mol |
| Interacting Residues | Tyr84, Phe265, Leu343 |
| Key Interactions | Hydrogen bond with Tyr84, Pi-stacking with Phe265 |
In Silico Prediction of Biochemical Activities (excluding human ADME)
In silico methods are used to predict the biological and chemical activities of molecules before they are synthesized and tested in a lab. These predictions can be based on the molecule's structural similarity to known active compounds (ligand-based methods) or on its predicted interaction with a biological target (structure-based methods).
For this compound, various biochemical activities could be predicted. For instance, its potential as an inhibitor for specific enzymes could be assessed based on its structural features. The presence of the hydrazine group and the substituted phenyl ring might suggest potential for various bioactivities, which could be explored using predictive models. These models are often trained on large datasets of compounds with known activities.
Advanced Research Applications and Biological Activity Studies Non Clinical
Role as Intermediates in Organic Synthesis of Complex Molecules
(3-Chloro-4-methylphenyl)hydrazine is a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic ring systems which form the core of many biologically active compounds. The hydrazine (B178648) functional group readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. These hydrazones are stable, but also serve as key intermediates for further cyclization reactions to create a variety of heterocyclic structures.
Notable applications include:
Synthesis of Pyrazole (B372694) Derivatives: Phenylhydrazine (B124118) and its substituted analogues are classical reagents in the Knorr pyrazole synthesis and related reactions. By reacting with 1,3-dicarbonyl compounds, this compound can be used to form pyrazole rings, which are prevalent in pharmaceuticals. nih.gov
Formation of Indole (B1671886) Scaffolds: In the Fischer indole synthesis, this compound can be reacted with an aldehyde or ketone under acidic conditions to produce substituted indoles, another crucial scaffold in medicinal chemistry.
Synthesis of 1,2,4-Triazole (B32235) Derivatives: The compound can be a starting point for multi-step syntheses to generate 1,2,4-triazole rings, which are known to exhibit a wide range of biological activities. nih.govnih.gov
The presence of the chloro and methyl groups on the phenyl ring allows for fine-tuning of the steric and electronic properties of the final molecules, influencing their biological activity and interaction with molecular targets.
Development of Novel Ligands and Metal Complexes for Catalysis
Derivatives of this compound, particularly Schiff bases formed by its condensation with aldehydes, are effective ligands for coordinating with metal ions. These ligands can form stable metal complexes with transition metals such as copper (II) and zinc (II). chemrxiv.org
These metal complexes are investigated for their catalytic potential in various organic reactions. The specific stereochemistry and electronic environment provided by the ligand, influenced by the 3-chloro and 4-methyl substituents, can dictate the efficiency and selectivity of the catalyst. Research in this area explores the use of these novel metal complexes in reactions such as oxidation, reduction, and carbon-carbon bond formation. Furthermore, studies have shown that complexation with metals can sometimes enhance the biological activity of the parent ligand, including its antimicrobial properties. chemrxiv.org
Biochemical Mechanism Studies
Derivatives of substituted phenylhydrazines are a significant focus of research into enzyme inhibition. The structural motifs derived from this compound are integral to the design of potent and selective enzyme inhibitors.
Cyclooxygenase-2 (COX-2) Inhibition: A substantial body of research has focused on synthesizing pyrazole and other heterocyclic derivatives from substituted hydrazines as selective COX-2 inhibitors. nih.govacs.org The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a goal for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. mdpi.commdpi.com Derivatives incorporating the (3-chloro-4-methylphenyl) moiety are designed to fit into the active site of the COX-2 enzyme. Molecular docking studies suggest that these compounds can establish crucial interactions with amino acid residues in the enzyme's active site, similar to established COX-2 inhibitors like Celecoxib. nih.govacs.orgmdpi.com The development of pyrrolo[3,4-d]pyridazinone and 1,3,4-oxadiazole (B1194373) derivatives has yielded compounds with high affinity for the COX-2 isoenzyme. mdpi.commdpi.com
While specific studies targeting the inhibition of prolylcarboxypeptidase using derivatives of this compound are not prominently documented in the reviewed literature, the general strategy of using such scaffolds to target various enzymes remains an active area of research.
The biological activity of compounds derived from this compound is fundamentally linked to their interaction with specific molecular targets. In silico molecular docking studies are frequently employed to predict and rationalize these interactions.
For COX-2 inhibitors, the substituted phenyl ring of the derivative typically inserts into a hydrophobic pocket of the enzyme's active site, while other parts of the molecule form hydrogen bonds and van der Waals interactions with key residues, leading to inhibition. mdpi.com In antimicrobial research, molecular targets for related hydrazine derivatives have been identified. For instance, studies on other hydrazines have shown affinity for bacterial DNA gyrase and tyrosyl-tRNA synthetase (TyrRS), suggesting that these enzymes could be potential targets for derivatives of this compound as well. nih.gov Inhibition of these enzymes disrupts essential bacterial processes like DNA replication and protein synthesis, leading to cell death.
Antimicrobial Research Applications
Hydrazones, triazoles, and other heterocyclic compounds synthesized from this compound are widely investigated for their antimicrobial properties. The hydrazide-hydrazone moiety (–C(O)NHN=CH–) is a well-established pharmacophore known for conferring potent antimicrobial activity. nih.govnih.gov
Derivatives of this compound have demonstrated significant in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Staphylococcus aureus : Many hydrazone derivatives exhibit potent activity against S. aureus, including methicillin-resistant strains (MRSA). nih.govnih.gov Schiff base complexes and triazole derivatives have also shown notable inhibition. nih.govchemrxiv.org
Bacillus subtilis : This Gram-positive bacterium is also susceptible to various hydrazone and triazole derivatives. nih.govnih.govmdpi.com In some studies, derivatives showed activity comparable or superior to standard antibiotics. tjpr.org
Escherichia coli : As a representative Gram-negative bacterium, E. coli is a common target in antimicrobial screening. Hydrazone and Schiff base derivatives have shown moderate to good activity against this pathogen. chemrxiv.orgresearchgate.netresearchgate.net
Pseudomonas aeruginosa : This opportunistic Gram-negative pathogen is often challenging to inhibit. However, certain hydrazide-hydrazones and Schiff base metal complexes have reported activity against P. aeruginosa. chemrxiv.orgnih.govresearchgate.net
The table below summarizes findings from studies on various hydrazone derivatives, showcasing their potential as antibacterial agents.
| Pathogen | Compound Type / Derivative Class | Observed Activity (MIC) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Hydrazide-hydrazones | MICs as low as 0.002 µg/mL for some analogues | nih.gov |
| Staphylococcus aureus | Cu(II) Schiff Base Complex | Excellent activity (Inhibition Zone: 21mm) | chemrxiv.org |
| Bacillus subtilis | Fluorinated Aldimines | Strong antibacterial activity | nih.gov |
| Bacillus subtilis | Hydrazide-hydrazones | MIC of 2.5 mg/mL for potent compounds | mdpi.com |
| Escherichia coli | Hydrazone derivatives | Moderate activity | researchgate.net |
| Escherichia coli | Cu(II) Schiff Base Complex | Good activity (Inhibition Zone: 16mm) | chemrxiv.org |
| Pseudomonas aeruginosa | Hydrazide-hydrazone derivatives | Screened for activity, some showed effect | nih.govresearchgate.net |
Antifungal Properties
While direct studies on the antifungal properties of this compound are not extensively documented in publicly available research, the broader class of hydrazine and hydrazide derivatives has demonstrated significant potential as antifungal agents. Research into related compounds underscores the crucial role of the hydrazine moiety in conferring antifungal activity.
Studies have shown that hybrid molecules combining pyrrolidinone rings with a hydrazine linker exhibit fair to excellent antifungal effects against Candida albicans. mdpi.com The fungicidal activity is often rapid and effective even against clinical isolates of C. albicans that are resistant to established antifungal drugs like fluconazole (B54011) or caspofungin. nih.gov The structural integrity of the hydrazine linker is paramount; its replacement with moieties like 4-chloroaniline (B138754) or 4-chlorobenzylamine (B54526) leads to a dramatic decrease in antifungal potency, highlighting the importance of the second -NH- group for hydrogen bonding capacity and biological activity. mdpi.com
Further research into N'-phenylhydrazides has identified compounds with potent activity against several Candida species. researchgate.net The mechanism of action for some of these hydrazide derivatives involves damaging the fungal mycelium morphology through the production of free radicals and reactive oxygen species. researchgate.net These findings collectively suggest that the hydrazide scaffold is a promising foundation for the development of novel antifungal lead compounds. researchgate.net
Table 1: Antifungal Activity of Related Hydrazine Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Hydrazine-based 5-pyrrolidinones | Candida albicans | Showed significant, rapid fungicidal activity. Effective against drug-resistant strains. | mdpi.com, nih.gov |
| N'-Phenylhydrazides | Candida species (e.g., C. albicans, C. glabrata) | Demonstrated potent antifungal activity; mechanism involves oxidative stress. | researchgate.net |
Antiviral Research Applications
The quest for effective antiviral therapeutics has led researchers to explore a multitude of chemical scaffolds, including derivatives related to this compound. These investigations have particularly focused on inhibiting key viral enzymes essential for replication.
Investigation of Activity against Viral Targets (e.g., SARS-CoV-2 Main Protease (Mpro), Nonstructural Protein 10/16 (NSP10/NSP16) Methyltransferase Complex)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme that processes viral polyproteins, making it a prime target for antiviral drugs. nih.govnih.gov Phenylpyrazolone-1,2,3-triazole hybrids, which share structural motifs with derivatives of phenylhydrazine, have been designed and synthesized to inhibit this protease. nih.gov In vitro assays revealed that several of these compounds potently inhibit viral replication in SARS-CoV-2-infested Vero cells, with some showing IC₅₀ values in the low micromolar range against the viral protease. nih.gov
Another crucial target for coronaviruses is the NSP10/NSP16 methyltransferase complex, which is essential for viral RNA capping and immune evasion. The non-structural protein Nsp10 acts as a vital co-factor, activating the methyltransferase activity of Nsp16. Disrupting the interaction between Nsp10 and Nsp16 is a promising antiviral strategy. Target-directed dynamic combinatorial chemistry has been employed to identify binders of Nsp10, aiming to prevent the formation of the functional Nsp10-Nsp16 complex and thereby inhibit its 2'-O-methyltransferase activity.
Table 2: Investigated Viral Inhibitors and Targets
| Inhibitor Class/Compound | Viral Target | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Phenylpyrazolone-1,2,3-triazole hybrids | SARS-CoV-2 Main Protease (Mpro) | Inhibition of viral polyprotein cleavage. | nih.gov |
Agricultural Research Applications (e.g., Herbicidal Properties, Weed Control)
Substituted phenylhydrazines, including this compound, serve as crucial intermediates in the synthesis of agricultural chemicals. google.com Patents have detailed processes for preparing these compounds, explicitly noting their utility in creating herbicidally active agents. google.com Specifically, substituted phenylhydrazines are valuable precursors for the synthesis of 5-acyl-amino-1-phenyl-pyrazoles, a class of compounds known for their herbicidal properties. google.com The synthesis process involves reacting a substituted chlorobenzene (B131634) with hydrazine or hydrazine hydrate (B1144303) to produce the corresponding substituted phenylhydrazine, which can then be used in subsequent steps to build the final herbicidal product. google.com This application underscores the importance of this compound as a building block in developing modern crop protection solutions.
Industrial Applications (e.g., Precursors for Dyes and Pigments)
In the industrial sector, substituted phenylhydrazines are well-established as important intermediates in the synthesis of dyes. google.comchemicalbook.com The reactivity of the hydrazine group makes it a versatile functional handle for constructing complex molecular architectures, including various classes of colorants. The general process often involves the Fischer indole synthesis, where phenylhydrazine or its derivatives react with aldehydes or ketones to form indole cyclic compounds, which are scaffolds for many dyes. chemicalbook.com Although specific dyes synthesized directly from this compound are not detailed in the provided results, the established use of the broader class of substituted phenylhydrazines confirms its role as a key intermediate in the dye manufacturing industry. google.comchemicalbook.com
Analytical Methodologies for the Detection and Quantification in Research Settings
Chromatographic Techniques
Chromatography is a powerful and widely used technique for the separation, identification, and quantification of compounds in a mixture. For (3-chloro-4-methylphenyl)hydrazine, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable, with the choice depending on the specific analytical need.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-performance liquid chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this non-volatile compound.
A study on the separation of chlorophenylhydrazine isomers, including 3-chlorophenylhydrazine, provides a basis for a suitable HPLC method. rasayanjournal.co.in The separation of these isomers is critical as they can be present as impurities. For the analysis of this compound, a similar approach can be adopted.
Method Parameters:
| Parameter | Description |
| Column | A Waters X-Bridge C18 column (250 mm × 4.6 mm, 3.5 µm) or a similar C18 column would be effective for separating this compound from its isomers and related impurities. rasayanjournal.co.in |
| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. The gradient program would be optimized to achieve the best resolution. rasayanjournal.co.in |
| Detection | A UV detector is commonly used for the detection of phenylhydrazines due to their chromophoric nature. The detection wavelength is typically set at the maximum absorbance of the compound, which can be determined by a UV scan. rasayanjournal.co.in For related chlorophenylhydrazines, detection wavelengths are scanned between 200 to 400 nm. rasayanjournal.co.in |
| Quantification | Quantification is achieved by creating a calibration curve using standards of known concentrations of this compound. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. The method's sensitivity can be established by determining the limit of detection (LOD) and limit of quantification (LOQ). For instance, in the analysis of related chlorophenylhydrazines, LODs were in the range of 0.02-0.04%. rasayanjournal.co.in |
This HPLC method allows for the effective separation and quantification of this compound, ensuring its purity for research and synthetic applications.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. Since this compound itself has limited volatility, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net
Derivatization:
The hydrazine (B178648) moiety of this compound is reactive and can be derivatized with various reagents. Common derivatization reactions for hydrazines include the formation of hydrazones by reacting with aldehydes or ketones. nih.gov For example, reagents like 2-furaldehyde or acetone (B3395972) have been used for the derivatization of phenylhydrazine (B124118). nih.gov Another approach involves acylation, for instance with perfluoroacid anhydrides, which produces stable and highly volatile derivatives suitable for sensitive detection by an electron capture detector (ECD). gcms.cz
A plausible derivatization process for this compound could involve reaction with an aldehyde, such as pentafluorobenzaldehyde, to form a stable hydrazone. nih.gov This derivatization not only increases volatility but can also introduce a fluorinated tag, significantly enhancing the sensitivity of detection with an ECD.
GC Method Parameters:
| Parameter | Description |
| Column | A capillary column, such as one with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane), would be suitable for separating the derivatized analyte. nih.gov |
| Injector | A split/splitless injector is typically used, with the mode depending on the concentration of the analyte. |
| Carrier Gas | Helium or hydrogen is commonly used as the carrier gas. |
| Oven Temperature Program | A temperature gradient is employed to ensure the efficient separation of the derivative from other components in the sample. |
| Detector | A Flame Ionization Detector (FID) can be used for general-purpose analysis. For higher sensitivity, especially with fluorinated derivatives, an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) is preferred. nih.govscholaris.ca |
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry offers a simple and cost-effective method for the quantitative analysis of this compound, often after a derivatization reaction to produce a colored product.
The principle behind this method is the reaction of the hydrazine functional group with a chromogenic reagent to form a product with a strong absorbance in the visible region of the spectrum. A well-known reagent for this purpose is p-dimethylaminobenzaldehyde (p-DMAB), which reacts with hydrazines in an acidic medium to form a colored azine. researchgate.net The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of the hydrazine.
Typical Procedure:
Reaction: A known volume of the sample containing this compound is reacted with an excess of p-DMAB in an acidic solution.
Measurement: The absorbance of the resulting colored solution is measured at its wavelength of maximum absorbance (λmax).
Quantification: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of this compound treated in the same manner. The concentration of the analyte in the sample is then determined from this curve.
While this method is straightforward, its specificity can be limited if other compounds that react with p-DMAB are present in the sample. researchgate.net The simultaneous spectrophotometric determination of hydrazine and phenylhydrazine has been achieved by using a combination of aromatic aldehydes and H-point standard addition method, which could be adapted for mixtures containing this compound. nih.gov
Electrochemical Methods for Detection
Electrochemical methods provide a highly sensitive and selective approach for the detection of electroactive compounds like this compound. These methods are based on the oxidation of the hydrazine group at an electrode surface.
The direct electrochemical oxidation of hydrazines can be challenging due to high overpotentials and electrode fouling. To overcome these limitations, chemically modified electrodes are often employed. These modified electrodes can enhance the electrocatalytic activity towards hydrazine oxidation, leading to lower detection limits and improved sensitivity. nih.govnih.govmdpi.com
Working Principle:
A variety of materials have been used to modify electrodes for hydrazine detection, including metal nanoparticles, metal oxides, and conductive polymers. nih.gov For instance, electrodes modified with composites of reduced graphene oxide and conducting polymers have shown excellent performance for hydrazine sensing. nih.gov
The detection is typically carried out using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or amperometry.
Cyclic Voltammetry (CV): Used to study the electrochemical behavior of the compound and to determine the oxidation potential.
Differential Pulse Voltammetry (DPV): A more sensitive technique used for quantitative analysis, offering lower detection limits compared to CV. mdpi.com
Amperometry: Involves applying a constant potential to the electrode and measuring the current as a function of time. This technique is well-suited for continuous monitoring. nih.gov
The development of an electrochemical sensor for this compound would involve the selection of a suitable electrode material and modifier to achieve the desired sensitivity and selectivity. The analytical performance of such a sensor is typically characterized by its linear range, limit of detection (LOD), and selectivity against potential interfering species. For general hydrazine detection, LODs in the nanomolar to micromolar range have been reported using various modified electrodes. nih.govmdpi.com
Future Research Directions and Unexplored Potential of 3 Chloro 4 Methylphenyl Hydrazine
Exploration of Novel Synthetic Routes
The classical synthesis of (3-Chloro-4-methylphenyl)hydrazine typically involves the diazotization of 3-chloro-4-methylaniline (B146341), followed by reduction. A known method for a similar compound, 3-chlorophenylhydrazine, utilizes sodium pyrosulfite as the reducing agent. researchgate.netgoogle.com Future research could focus on developing more sustainable and efficient synthetic strategies.
Potential Future Research:
Greener Synthetic Approaches: Investigation into catalytic reduction methods, potentially using transition metal catalysts or enzymatic processes, could offer more environmentally friendly alternatives to traditional stoichiometric reducing agents.
Flow Chemistry Synthesis: The development of a continuous flow process for the synthesis of this compound could lead to improved safety, scalability, and product consistency.
Alternative Starting Materials: Exploring synthetic pathways from alternative, readily available starting materials could provide more economical and flexible routes to this compound.
Discovery of Undiscovered Chemical Transformations
The reactivity of the hydrazine (B178648) moiety in this compound is a gateway to a vast array of chemical transformations, many of which remain to be explored for this specific scaffold.
Potential Future Research:
Novel Cyclization Reactions: While the Fischer indole (B1671886) synthesis is a classic reaction of phenylhydrazines, exploring novel cyclization reactions with different reagents could lead to the discovery of new heterocyclic systems. For instance, reaction with various diketones, ketoesters, or other bifunctional compounds could yield unique pyrazole (B372694), pyridazine (B1198779), or other heterocyclic derivatives.
Cross-Coupling Reactions: The development of modern cross-coupling methodologies involving the N-H bonds of the hydrazine moiety could open up new avenues for creating complex molecules.
Asymmetric Transformations: Investigating asymmetric reactions, such as catalyzed asymmetric additions to the hydrazine nitrogen atoms, could lead to the synthesis of chiral derivatives with potential applications in stereoselective synthesis and medicinal chemistry.
Advancements in Computational Modeling and Predictive Analytics
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process.
Potential Future Research:
Quantum Mechanical Studies: In-depth quantum mechanical studies, such as Density Functional Theory (DFT) calculations, can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov This can help in predicting reaction outcomes and designing novel reactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling: For derivatives of this compound that exhibit biological activity, 3D-QSAR studies can be performed to build predictive models. nih.gov These models can guide the design of new derivatives with enhanced potency and selectivity.
In Silico Screening: Virtual screening of libraries of potential derivatives against various biological targets can help in identifying promising candidates for synthesis and experimental testing. mdpi.com Predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) properties can also be developed to assess the drug-likeness of potential therapeutic agents. mdpi.com
Elucidation of Broader Biological Activities in in vitro and ex vivo Models
While some derivatives of substituted phenylhydrazines have been explored for their biological activities, a comprehensive screening of this compound and its derivatives is lacking. nih.govscirp.org
Potential Future Research:
Antimicrobial Screening: Given that many hydrazone derivatives exhibit antibacterial and antifungal properties, a systematic evaluation of this compound derivatives against a broad panel of pathogenic bacteria and fungi is warranted. nih.govnih.govmdpi.com
Anticancer Activity: Phenylhydrazine (B124118) derivatives have been investigated as potential anticancer agents. scirp.org Screening of novel derivatives against various cancer cell lines, such as liver (HepG2) and breast (MCF-7) cancer cells, could uncover new therapeutic leads. scirp.org
Enzyme Inhibition Studies: Many biologically active compounds act by inhibiting specific enzymes. Screening of this compound derivatives against a panel of relevant enzymes could reveal novel inhibitors with therapeutic potential.
Ex vivo Studies: For compounds showing promising in vitro activity, ex vivo studies using tissue preparations can provide further insights into their mechanism of action and potential efficacy.
Design and Synthesis of Highly Specific Derivatives for Targeted Research Applications
The this compound scaffold can be chemically modified to create derivatives with high specificity for particular biological targets or applications.
Potential Future Research:
Synthesis of Hydrazones and Hydrazides: Condensation of this compound with a variety of aldehydes, ketones, and carboxylic acids can generate a diverse library of hydrazone and hydrazide derivatives for biological screening. nih.govscirp.org
Introduction of Bioisosteres: The chlorine and methyl groups on the phenyl ring can be replaced with other functional groups (bioisosteres) to fine-tune the electronic and steric properties of the molecule, potentially leading to improved biological activity and pharmacokinetic properties.
Click Chemistry Approaches: The use of "click chemistry" reactions can be a powerful tool for the rapid synthesis of a wide range of derivatives, for example, by introducing an azide (B81097) or alkyne handle onto the scaffold.
Integration into Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient and atom-economical.
Potential Future Research:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3-Chloro-4-methylphenyl)hydrazine, and how can high purity be ensured?
- Synthesis Steps :
- Intermediate Preparation : Start with nitration of 3-chloro-4-methylbenzene, followed by reduction using agents like Fe/HCl or catalytic hydrogenation to form the amine. Subsequent diazotization and hydrazine coupling yield the target compound .
- Purification : Recrystallization from methanol/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes impurities .
- Yield Optimization : Control reaction temperature (0–5°C during diazotization) and use anhydrous solvents to minimize hydrolysis side reactions .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- 1H/13C NMR :
- The aromatic protons appear as a multiplet (δ 6.8–7.4 ppm), with the methyl group resonating as a singlet (δ 2.3–2.5 ppm). The hydrazine NH protons show broad peaks at δ 3.5–4.5 ppm .
- IR Spectroscopy :
- N–H stretches (3100–3300 cm⁻¹), C–Cl (650–750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peak at m/z 170.6 (C₇H₈ClN₂) and fragment ions (e.g., loss of NH₂NH₂) validate the structure .
Advanced Research Questions
Q. What experimental strategies address low yields in coupling reactions involving this compound?
- Catalyst Selection : Use coupling agents like EDCI/HOBt for amide bond formation, improving yields by 20–30% compared to DCC .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydrazine group in SNAr reactions .
- Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to absorb byproducts like HCl, which can deactivate catalysts .
Q. How do electron-withdrawing substituents (Cl, CH₃) influence the reactivity of this compound in nucleophilic reactions?
- Electronic Effects : The chloro group (meta position) enhances electrophilicity of the aromatic ring, facilitating nucleophilic attack at the para position. The methyl group (weak electron-donating) slightly offsets this effect, requiring harsher conditions for substitution compared to purely electron-deficient analogs .
- Kinetic Studies : Hammett plots (σ⁺ values) show a linear correlation between substituent electronic nature and reaction rates in azo coupling reactions .
Q. How can contradictory bioactivity data in derivatives of this compound be resolved?
- Structural-Activity Analysis : Compare substituent positions (e.g., 3-chloro vs. 4-chloro derivatives) using molecular docking to assess binding affinity differences. For example, meta-chloro derivatives may exhibit stronger enzyme inhibition due to steric compatibility with active sites .
- Data Normalization : Standardize assay conditions (e.g., pH, solvent) to minimize variability. Studies using identical cell lines (e.g., HepG2 for cytotoxicity) improve comparability .
Q. What computational methods predict reaction pathways for this compound in complex syntheses?
- DFT Calculations : Model transition states for cycloaddition or metathesis reactions. For example, hydrazine-catalyzed ring-opening reactions show lower activation barriers with [2.2.2]-bicyclic hydrazines vs. [2.2.1] analogs .
- MD Simulations : Study solvation effects on reactivity—polar solvents stabilize charge-separated intermediates in oxidation reactions (e.g., KMnO₄ → azo compounds) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
